molecular formula C10H11NO2 B2590364 4-(Allyloxy)benzamide CAS No. 97960-35-5

4-(Allyloxy)benzamide

Cat. No. B2590364
CAS RN: 97960-35-5
M. Wt: 177.203
InChI Key: QKEBAUNJTGUPMI-UHFFFAOYSA-N
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Description

  • Purity : 95% (For Research Use Only)

Synthesis Analysis

The synthesis of 4-(Allyloxy)benzamide involves starting from either 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The obtained products are purified and analyzed using various techniques, including IR spectroscopy , 1H NMR , 13C NMR , and elemental methods .

Scientific Research Applications

  • Liquid Crystal Research :

    • A study by L. Qingjun (2007) synthesized a novel liquid crystalline compound containing 4-(Allyloxy)benzamide. This compound was found to have a texture of smectic liquid crystal and a melting point of 283°C.
  • Neuronal Nicotinic Receptor Ligands :

    • Research by B. Yi et al. (2013) discovered benzamide analogs, including this compound, as ligands for neuronal nicotinic receptors (nAChR). These compounds were found to inhibit nAChR activity and could potentially contribute to understanding specific nAChR subtypes in various states.
  • Polymer Synthesis :

    • Liu Xiu-ying and Wang Yu-yang (2010) developed unsaturated liquid crystalline compounds based on this compound. Their study, detailed in Chemical Research and Application, showed these compounds to have smectic phase and high liquid temperature ranges.
  • Synthesis of Non-Peptide CCR5 Antagonists :

    • Cheng De-ju (2015) reported the synthesis of N-allyl-2-chloro-N-(piperidin-4-yl)benzamide from this compound, leading to the creation of a novel non-peptide CCR5 antagonist. The study, published in Journal of University of Jinan, indicated potential bioactivities for these compounds.
  • Microwave-Assisted Synthesis :

    • The research by B. Trost et al. (2004) involved the use of this compound in the microwave-assisted synthesis of heterocyclic compounds, showcasing its utility in advanced organic synthesis techniques.
  • Functional Polyamides :

    • Wenjing He, Y. Tao, and Xianhong Wang (2018) explored the synthesis of functional polyamides using a lysine derivative with this compound. Their study, published in Macromolecules, highlights the potential for incorporating a range of functional groups in polymer synthesis.

properties

IUPAC Name

4-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h2-6H,1,7H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEBAUNJTGUPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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